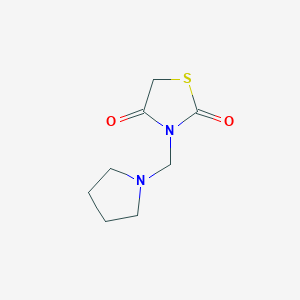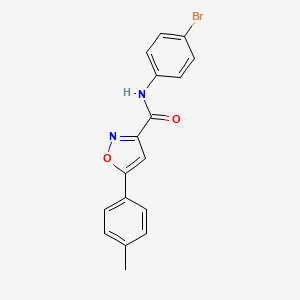![molecular formula C19H17NO2S B5185135 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone, also known as Anatibant, is a chemical compound that belongs to the class of thienylacetamides. It is a selective antagonist of the endothelin receptor, which is involved in various physiological and pathological processes such as vasoconstriction, inflammation, and cell proliferation.
作用機序
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone exerts its pharmacological effects by selectively blocking the endothelin receptor, which is expressed in various tissues such as vascular smooth muscle cells, endothelial cells, and inflammatory cells. The endothelin receptor is involved in the regulation of vascular tone, inflammation, and cell proliferation. By blocking this receptor, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone can reduce vasoconstriction, inflammation, and cell proliferation, which are pathological processes in various diseases.
Biochemical and Physiological Effects:
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been shown to have various biochemical and physiological effects in animal models of disease. It can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the lung and brain tissues of animals with sepsis or acute lung injury. It can also increase the levels of vasodilatory molecules such as nitric oxide in the brain and reduce the levels of vasoconstrictive molecules such as endothelin-1 in the lung. These effects contribute to the anti-inflammatory and vasodilatory effects of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone.
実験室実験の利点と制限
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has several advantages for lab experiments. It is a selective antagonist of the endothelin receptor, which allows for the study of the specific role of this receptor in various diseases. It has been extensively studied in animal models of disease, which provides a wealth of data on its pharmacological effects. However, there are also limitations to using 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. It is also expensive, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. One direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the study of its potential therapeutic applications in other diseases such as stroke and heart failure. Additionally, the development of more selective and potent endothelin receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.
合成法
The synthesis of 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone involves the reaction of 2-anilino-5-(4-methoxyphenyl)thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to give the desired product, 1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone. The overall yield of this process is around 50%.
科学的研究の応用
1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone has been extensively studied for its potential therapeutic applications in various diseases such as acute lung injury, sepsis, and cerebral vasospasm. It has been shown to have anti-inflammatory, vasodilatory, and neuroprotective effects in animal models of these diseases.
特性
IUPAC Name |
1-[2-anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-13(21)17-12-18(14-8-10-16(22-2)11-9-14)23-19(17)20-15-6-4-3-5-7-15/h3-12,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPHVIJSBIOIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Anilino-5-(4-methoxyphenyl)thiophen-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)
![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)


![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)

![2,6-di-tert-butyl-4-[2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5185138.png)